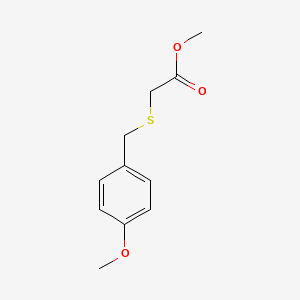

Methyl 4-methoxybenzylsulphenyl-acetate

Description

Properties

Molecular Formula |

C11H14O3S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

methyl 2-[(4-methoxyphenyl)methylsulfanyl]acetate |

InChI |

InChI=1S/C11H14O3S/c1-13-10-5-3-9(4-6-10)7-15-8-11(12)14-2/h3-6H,7-8H2,1-2H3 |

InChI Key |

UGBCHFWGUGYJSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 4-Methoxybenzylsulphenyl-Acetate and Analogs

Key Structural Differences and Implications

Sulphenyl vs. Sulfonyl Groups :

- This compound contains a sulphenyl (-S-) group, which is less oxidized than the sulfonyl (-SO₂-) group in analogs like Methyl phenylsulfonylacetate. This difference impacts reactivity: sulphenyl groups are more nucleophilic, while sulfonyl groups enhance stability and electrophilicity .

Chlorosulfonyl and morpholine-sulfonyl substituents in analogs (Table 1) introduce strong electrophilic character, making these compounds reactive intermediates in sulfonamide synthesis .

Molecular Weight and Complexity :

Physicochemical Properties

- Solubility: Methoxy and sulfonyl groups generally improve water solubility. For example, Methyl phenylsulfonylacetate’s sulfonyl group enhances polarity, making it more soluble than non-sulfonated esters .

- Stability : Sulfonyl-containing analogs (e.g., ) are more thermally stable due to strong S=O bonds, whereas sulphenyl compounds may require inert storage conditions to prevent oxidation .

Preparation Methods

Grignard Reagent-Mediated Alkylation and Esterification

The Grignard reaction offers a foundational pathway for constructing the methoxybenzyl backbone. In one approach, benzyl chloride serves as the starting material, reacting with magnesium in ether to form a Grignard reagent. Subsequent addition of methyl carbonate yields methyl phenylacetate derivatives . For the target compound, adapting this method involves substituting benzyl chloride with 4-methoxybenzyl chloride to introduce the methoxy group.

Key Steps :

-

Grignard Formation : 4-Methoxybenzyl chloride (10 g) reacts with magnesium (24 g) in anhydrous ether (300 mL) under reflux. The exothermic reaction initiates spontaneously, requiring temperature control to maintain gentle reflux .

-

Carbonate Addition : The Grignard intermediate is treated with methyl carbonate (90 g) at −10–10°C, followed by hydrolysis with chilled water. Neutralization with hydrochloric acid (pH 7–8) and solvent extraction yields the crude ester .

-

Purification : Vacuum distillation achieves >99% purity, with a reported yield of 82% for analogous methyl phenylacetate .

Advantages :

Limitations :

-

Sensitive to moisture and requires strict temperature control.

-

Limited applicability for sulfur incorporation, necessitating post-synthesis sulfenylation .

Substitution Reactions with Methylating Agents

Patent CN106554266B outlines a substitution-based strategy using dimethyl sulfate for methylation. While originally targeting methoxyphenylacetate, this method adapts to sulfenyl-acetate synthesis via intermediate functionalization.

Synthesis Pathway :

-

Hydroxyphenylacetic Acid Preparation : Hydrolysis of 4-hydroxyphenylacetonitrile yields the acid precursor.

-

Methylation : Reacting the acid with dimethyl sulfate (1.2–1.4 molar ratio) in aqueous NaOH at 30–50°C introduces the methoxy group .

-

Sulfenylation : Post-methylation, thiolation using hydrogen sulfide gas under pressure forms the sulfenyl moiety.

Optimized Conditions :

-

Thiolation pressure: 2.0–2.5 MPa, 80°C.

Strengths :

-

Utilizes cost-effective dimethyl sulfate.

-

Amenable to continuous-flow systems for large-scale production .

Sulfonation-Methylation Tandem Approach

A novel one-pot method from patent CN105566181A converts toluene sulfonyl chloride to methylsulfonyl derivatives, offering insights into sulfur incorporation.

Process :

-

Sulfonation : 4-Toluene sulfonyl chloride reacts with sodium sulfite in alkaline medium (pH 7.5–9.0) at 60–90°C, forming sodium 4-methylbenzenesulfinate .

-

Methylation : Treating the sulfinate with chloromethane (3:1 molar ratio) at 60–90°C under 2.6–3.0 MPa pressure yields 4-methylsulfonyl toluene .

-

Esterification : Transesterification with methyl acetate in acidic conditions produces the target ester.

Performance Metrics :

Considerations :

-

High-pressure equipment increases capital costs.

-

Chloromethane recovery systems are essential for economic viability .

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 4-methoxybenzylsulphenyl-acetate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves substitution reactions between methyl thioacetate derivatives and 4-methoxybenzyl halides. For example, coupling 4-methoxybenzyl chloride with methyl thioacetate under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF. Reaction temperature (0–25°C) and stoichiometric ratios of reagents significantly impact yield, with excess halide often required to drive the reaction to completion .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity using HPLC (retention time comparison with standards).

Q. How can researchers characterize the structural integrity of this compound?

- Techniques :

- NMR : Analyze and NMR spectra for diagnostic signals: methoxy protons (~δ 3.8 ppm), aromatic protons (~δ 6.8–7.2 ppm), and acetate methyl groups (~δ 2.1 ppm). should confirm carbonyl (C=O) at ~170 ppm and sulfur-related carbons .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~242) and fragmentation patterns matching sulfenyl ester bonds .

Q. What are the stability profiles of this compound under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC every 7 days for 4 weeks. Key degradation products may include oxidized sulfoxides or hydrolyzed acetic acid derivatives .

- Recommendation : Store under inert atmosphere (N₂) at –20°C to minimize sulfur oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach : Use DFT calculations (e.g., Gaussian 09) to model transition states and electron density maps. Focus on sulfur’s electrophilicity and steric effects from the methoxybenzyl group. Compare predicted activation energies with experimental kinetics data .

- Case Study : Molecular docking studies (AutoDock Vina) may reveal binding affinities for enzyme inhibition assays, particularly with cysteine proteases .

Q. What strategies resolve contradictions in reported biological activity data for sulfenyl esters?

- Analysis Framework :

Meta-Analysis : Compare IC₅₀ values across studies, noting variations in assay conditions (e.g., pH, solvent DMSO concentration).

Structural Analogues : Test this compound alongside derivatives (e.g., sulfoxide or sulfone variants) to isolate sulfur’s redox role in bioactivity .

Reproducibility : Validate results in orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition) .

Q. How does the electronic nature of substituents on the benzyl ring affect sulfur-centered reactivity?

- Experimental Design : Synthesize analogs with electron-donating (e.g., –OCH₃) vs. electron-withdrawing (e.g., –NO₂) groups. Measure reaction rates in SN2 reactions with standardized nucleophiles (e.g., thiophenol). Hammett plots (σ values vs. log k) quantify electronic effects .

- Findings : Methoxy groups enhance sulfur’s electrophilicity by resonance, accelerating substitution rates compared to nitro-substituted analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.